1-Ethyl 3-(2-nitrophenyl) 2,2-dimethylmalonate
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Overview
Description
1-Ethyl 3-(2-nitrophenyl) 2,2-dimethylmalonate is a chemical compound with the molecular formula C13H15NO6 and a molecular weight of 281.26 g/mol . This compound is known for its unique structure, which includes an ethyl group, a nitrophenyl group, and a dimethylmalonate moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 1-Ethyl 3-(2-nitrophenyl) 2,2-dimethylmalonate typically involves the esterification of 2,2-dimethylmalonic acid with ethanol in the presence of a strong acid catalyst, followed by nitration of the resulting ester . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability.
Chemical Reactions Analysis
1-Ethyl 3-(2-nitrophenyl) 2,2-dimethylmalonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include strong acids, bases, and catalysts like palladium and platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl 3-(2-nitrophenyl) 2,2-dimethylmalonate is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a drug candidate due to its unique chemical structure and reactivity.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Ethyl 3-(2-nitrophenyl) 2,2-dimethylmalonate exerts its effects involves interactions with specific molecular targets and pathways. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Ethyl 3-(2-nitrophenyl) 2,2-dimethylmalonate can be compared with other similar compounds, such as:
1-Ethyl 3-(4-nitrophenyl) 2,2-dimethylmalonate: This compound has a nitro group at the para position instead of the ortho position, leading to different reactivity and properties.
1-Ethyl 3-(2-aminophenyl) 2,2-dimethylmalonate:
1-Ethyl 3-(2-chlorophenyl) 2,2-dimethylmalonate: The presence of a chloro group instead of a nitro group affects the compound’s reactivity and uses.
Properties
Molecular Formula |
C13H15NO6 |
---|---|
Molecular Weight |
281.26 g/mol |
IUPAC Name |
1-O-ethyl 3-O-(2-nitrophenyl) 2,2-dimethylpropanedioate |
InChI |
InChI=1S/C13H15NO6/c1-4-19-11(15)13(2,3)12(16)20-10-8-6-5-7-9(10)14(17)18/h5-8H,4H2,1-3H3 |
InChI Key |
SGZAYCZVEJXAAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)C(=O)OC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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